N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide
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Overview
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a dimethylamino group and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Pentanamide Chain: The final step involves the coupling of the pyrimidine derivative with a pentanamide precursor, typically through amide bond formation using coupling reagents such as carbodiimides (e.g., EDCI) or through direct amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, reduced pyrimidine derivatives.
Substitution Products: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine
Pharmacological Studies: N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biochemical Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industry
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: The compound may be used in the formulation of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity, block receptor signaling, or interfere with nucleic acid functions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-amino-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide: Similar structure but lacks the dimethylamino group, which may result in different biological activity and chemical reactivity.
N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its pharmacological profile.
Uniqueness
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide is unique due to the presence of the dimethylamino group, which enhances its solubility, reactivity, and ability to interact with biological targets. This structural feature distinguishes it from similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O/c1-5-6-7-14(20)16-9-8-15-12-10-13(19(3)4)18-11(2)17-12/h10H,5-9H2,1-4H3,(H,16,20)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMCQJMNHAJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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